4-Methoxypyrrolidin-2-one

Description

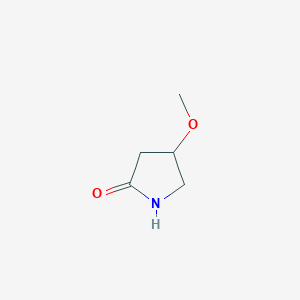

4-Methoxypyrrolidin-2-one is a heterocyclic organic compound characterized by a five-membered pyrrolidinone ring with a methoxy (-OCH₃) substituent at the 4-position. This compound is structurally significant due to its lactam functionality (a cyclic amide), which confers stability and reactivity, making it a valuable intermediate in pharmaceutical synthesis. For instance, derivatives of pyrrolidin-2-one are frequently utilized in the development of bioactive molecules, including antipsychotics and enzyme inhibitors . The methoxy group enhances solubility in organic solvents and modulates electronic effects, influencing both synthetic pathways and biological interactions .

Properties

IUPAC Name |

4-methoxypyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-8-4-2-5(7)6-3-4/h4H,2-3H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREXPQQJHZPXAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89417-37-8 | |

| Record name | 4-methoxypyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxypyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxybutyric acid with ammonia or an amine under heating conditions to form the lactam ring. Another approach involves the cyclization of 4-methoxybutyrolactone with ammonia or primary amines.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts in the cyclization reactions can significantly improve the reaction rate and product purity. Additionally, microwave-assisted synthesis has been explored to achieve high yields in shorter reaction times.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxypyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The lactam ring can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of 4-methoxy-2-pyrrolidinone-3-one.

Reduction: Formation of 4-methoxypyrrolidine.

Substitution: Formation of various substituted pyrrolidinones depending on the nucleophile used.

Scientific Research Applications

4-Methoxypyrrolidin-2-one has diverse applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 4-methoxypyrrolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The methoxy group and the lactam ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Hydroxypyrrolidin-2-one

- Structural Differences : Replacing the methoxy group with a hydroxyl (-OH) group introduces hydrogen-bonding capability, significantly altering physical properties. The hydroxyl group increases polarity, leading to higher solubility in polar solvents like water compared to 4-methoxy derivatives .

- Reactivity : The hydroxyl group participates in intramolecular hydrogen bonding, stabilizing specific conformations. This contrasts with the methoxy group, which exerts steric and electronic effects without hydrogen bonding .

- Applications : 4-Hydroxy derivatives are often employed as intermediates in synthesizing chiral compounds due to their ability to form hydrogen-bonded networks in crystal structures .

4-Ethylpyrrolidin-2-one

- Structural and Electronic Effects : Substituting methoxy with an ethyl (-CH₂CH₃) group reduces polarity, decreasing water solubility but enhancing lipophilicity. This makes ethyl derivatives more suitable for lipid-based drug formulations .

- Synthesis: Ethyl-substituted pyrrolidinones are synthesized via alkylation reactions, whereas methoxy derivatives typically require nucleophilic substitution or protection/deprotection strategies .

4-Amino-1-methylpyrrolidin-2-one

- Functional Group Impact: The amino (-NH₂) group introduces basicity and nucleophilicity, enabling participation in condensation and cyclization reactions. This contrasts with the electron-donating methoxy group, which primarily affects resonance stabilization .

- Applications: Amino derivatives are pivotal in constructing nitrogen-rich heterocycles, such as piperidines and pyridines, which are common in antiviral and anticancer agents .

N-Substituted Pyrrolidin-2-ones

- Examples: 1-Cyclopentyl-4-((methylamino)methyl)pyrrolidin-2-one carbonate (CAS 1609399-75-8): The cyclopentyl and methylamino groups enhance steric bulk, impacting binding affinity in receptor-targeted drug design . 4-Ethyl-1-(phenylethyl)pyrrolidin-2-one: The phenylethyl substituent increases aromatic interactions, useful in stabilizing protein-ligand complexes .

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

4-Methoxypyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered lactam that has garnered attention due to its diverse biological activities. This compound has been investigated for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The following article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and relevant research findings.

Diverse Biological Effects

This compound exhibits a range of biological activities, including:

- Antimicrobial : Demonstrated effectiveness against various bacterial strains.

- Anticancer : Shows potential in inhibiting tumor growth and proliferation.

- Anti-inflammatory : Exhibits properties that may reduce inflammation.

- Anticonvulsant : Potential to mitigate seizure activity.

These activities are attributed to its ability to interact with specific molecular targets and modulate various biochemical pathways.

The precise mechanism of action for this compound remains largely unexplored. However, it is believed that the compound may influence several pathways through:

- Enzyme Inhibition : Acting as a competitive or non-competitive inhibitor for certain enzymes.

- Receptor Interaction : Binding to receptors involved in pain and inflammation pathways.

- Cellular Effects : Inducing apoptosis in cancer cells and modulating immune responses.

This compound has been characterized by several biochemical properties:

| Property | Description |

|---|---|

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 113.13 g/mol |

| Solubility | Soluble in organic solvents like ethanol and DMSO |

| Stability | Stable under standard laboratory conditions |

These properties facilitate its use in various experimental settings and applications in drug development.

Anticancer Activity

In recent studies, this compound has shown promising anticancer effects. For instance, it was tested against lung cancer cell lines, where it exhibited significant inhibition of cell proliferation with an IC₅₀ value indicating effective cytotoxicity. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

Antimicrobial Efficacy

Research has demonstrated the antimicrobial activity of this compound against several pathogens. In vitro tests revealed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. For example, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production. The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its role in modulating immune responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.